5-Cyclopropyl-2-fluoroaniline

概要

説明

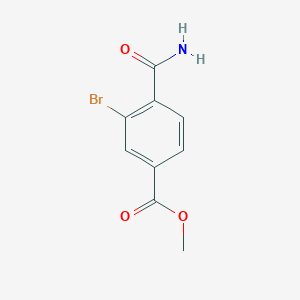

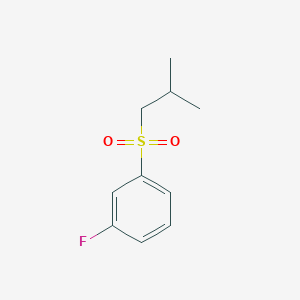

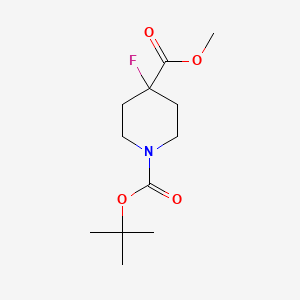

5-Cyclopropyl-2-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . This compound is typically stored at -20°C .

Synthesis Analysis

The synthesis of 5-cyclopropyl-2-fluoroaniline involves a reaction with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in water at 100°C for 17 hours under an inert atmosphere . The reaction is complete when TLC (EtOAc:PE=l :3) shows no change . The product is then purified by flash chromatography (silica gel, EtOAc:PE=3:7) to yield the title compound .Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluoroaniline is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 . This indicates the presence of a cyclopropyl group and a fluorine atom attached to an aniline group .Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluoroaniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用

Photocatalytic Degradation of Pharmaceuticals

5-Cyclopropyl-2-fluoroaniline, through its structural analogs, has been implicated in studies exploring photocatalytic degradation of pharmaceuticals in the environment. For instance, photocatalytic oxidation was applied to degrade cytostatic drugs like 5-fluorouracil, demonstrating significant removal efficiency. This study underscores the potential of photocatalytic processes in mitigating pharmaceutical pollutants in aqueous environments (Lin & Lin, 2014).

Insecticidal Activities

Derivatives of 5-Cyclopropyl-2-fluoroaniline, specifically 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, have demonstrated notable insecticidal activities. The synthesis of these compounds and their effectiveness against armyworms (Pseudaletia separata Walker) highlights their potential utility in agricultural applications (Shi et al., 2000).

Divergent Rearrangements in Organic Synthesis

The molecule has been part of studies focusing on the rearrangements of cyclopropyl-substituted fluoroepoxides. The research revealed that cyclopropyl-substituted fluoroepoxides can undergo divergent rearrangements, opening up pathways for novel synthetic strategies in organic chemistry (Luo et al., 2014).

Role in Photophysical Studies

The compound's derivatives have found applications in photophysical studies. For example, sulfoindocarbocyanine fluorophores attached to DNA via linkers similar in structure to 5-Cyclopropyl-2-fluoroaniline exhibited significant stacking onto DNA, influencing fluorescence lifetime measurements and FRET efficiency. These findings are crucial for understanding fluorophore-DNA interactions in single-molecule experiments (Ouellet et al., 2011).

Antioxidant and Antibacterial Properties

4-Cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, structurally related to 5-Cyclopropyl-2-fluoroaniline, have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds displayed significant antioxidant properties and moderate antibacterial activities, suggesting their potential use in pharmaceutical and biological applications (Ghanbari Pirbasti et al., 2016).

Bioimaging Applications

The inclusion of cyclopropyl and fluoroaniline structures in fluorophores has been instrumental in the development of novel imaging agents. Trisaminocyclopropenium cations, for instance, have been synthesized and used as small molecule organic fluorophores for DNA visualization and nuclear counterstaining in cell cultures, demonstrating the potential of such compounds in bioimaging (Guest et al., 2020).

Safety And Hazards

5-Cyclopropyl-2-fluoroaniline is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

5-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNOSVALSOOKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-2-fluoroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)